

Nocloprost and its Impact on Gastric Acid Secretion: A Technical Guide

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Compound of Interest		
Compound Name:	Nocloprost	
Cat. No.:	B1679385	Get Quote

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Abstract

Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, demonstrates a significant, dose-dependent impact on gastric acid secretion, alongside potent gastroprotective properties. This technical guide provides a comprehensive overview of the pharmacological effects of **Nocloprost** on gastric acid output, detailing the underlying mechanism of action, experimental protocols from key studies, and quantitative data to support its potential as a therapeutic agent.

Introduction

Nocloprost (9β-chloro-16,16-dimethyl-prostaglandin E2) is a stable analog of prostaglandin E2, investigated for its cytoprotective and ulcer-healing capabilities.[1] Unlike other prostaglandin analogs that primarily focus on potent acid suppression, **Nocloprost** exhibits a unique profile, offering significant gastroprotection at doses that do not substantially alter gastric acid secretion.[2][3][4] This document synthesizes the available preclinical and clinical data on **Nocloprost**'s effects on gastric acid physiology, providing a technical resource for the scientific community.

Quantitative Data on Gastric Acid Secretion

The effect of **Nocloprost** on gastric acid secretion has been evaluated in both animal and human studies. The data reveals a dose-dependent inhibitory effect, which is more pronounced



at higher concentrations.

Table 1: Effect of **Nocloprost** on Gastric Acid Secretion in Rats

Dosage (intragastric)	Effect on Gastric Acid Secretion	Reference
0.01-100 μg/kg	No effect	[1]

Table 2: Effect of **Nocloprost** on Stimulated Gastric Acid Secretion in Humans

Dosage	Stimulant	% Reduction in Acid Secretion	Reference
50 μg	Pentagastrin	Ineffective	
100 μg	Pentagastrin	Ineffective	
200 μg	Pentagastrin	30-40%	•
200 μg	Peptone Meal	30-50%	-

Table 3: Effect of Nocloprost on Intragastric pH in Humans

Dosage	Dosing Regimen	Effect on Intragastric pH	Reference
100 μg	Three times daily, 30 min before meals	Not significantly affected	

Mechanism of Action

Nocloprost, as a PGE2 analog, is believed to exert its effects on gastric acid secretion through interaction with prostaglandin E receptors (EP) on parietal cells. The primary mechanism for inhibiting acid secretion is likely mediated through the EP3 receptor subtype.

Signaling Pathway

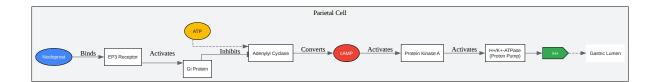


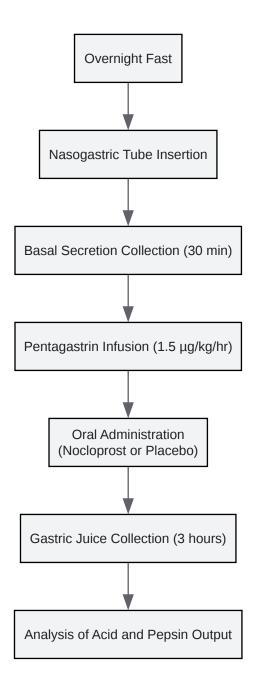




The binding of **Nocloprost** to the EP3 receptor on the basolateral membrane of parietal cells initiates an inhibitory signaling cascade. This involves the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The reduction in adenylyl cyclase activity leads to decreased intracellular cyclic AMP (cAMP) levels. Since cAMP is a crucial second messenger for stimulating the H+/K+-ATPase (proton pump), a decrease in its concentration results in reduced proton pump activity and consequently, diminished gastric acid secretion.









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